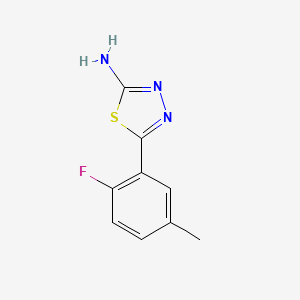

5-(2-Fluoro-5-methylphenyl)-1,3,4-thiadiazol-2-amine

Description

5-(2-Fluoro-5-methylphenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 2-fluoro-5-methylphenyl group at position 5 and an amine group at position 2. The 1,3,4-thiadiazole scaffold is renowned for its broad-spectrum biological activities, including antimicrobial, antifungal, and enzyme inhibitory properties . The fluorine atom at the ortho position of the phenyl ring enhances electron-withdrawing effects, while the methyl group at the para position contributes to lipophilicity and metabolic stability. This combination of substituents positions the compound as a promising candidate for medicinal chemistry and materials science applications.

Properties

Molecular Formula |

C9H8FN3S |

|---|---|

Molecular Weight |

209.25 g/mol |

IUPAC Name |

5-(2-fluoro-5-methylphenyl)-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C9H8FN3S/c1-5-2-3-7(10)6(4-5)8-12-13-9(11)14-8/h2-4H,1H3,(H2,11,13) |

InChI Key |

QTOPEQSMXXMLCF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)F)C2=NN=C(S2)N |

Origin of Product |

United States |

Preparation Methods

Cyclization of Thiosemicarbazides

Synthesis of 2-Fluoro-5-methylbenzoyl Thiosemicarbazide

- React 2-fluoro-5-methylbenzoic acid (or its acid chloride) with thiosemicarbazide in a suitable solvent (e.g., ethanol or methanol) under reflux.

- The reaction typically proceeds in the presence of a base (such as triethylamine) to neutralize the hydrochloric acid byproduct.

$$

\text{2-Fluoro-5-methylbenzoic acid/acid chloride} + \text{Thiosemicarbazide} \xrightarrow{\text{Base}} \text{Thiosemicarbazide Intermediate} \xrightarrow{\text{POCl}_3} \text{5-(2-Fluoro-5-methylphenyl)-1,3,4-thiadiazol-2-amine}

$$

| Step | Reagents | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| 1 | Thiosemicarbazide, acid | Ethanol | Reflux | 4–8 h | 70–85 |

| 2 | POCl₃ or PPA | None/DMF | 80–120°C | 2–6 h | 60–80 |

Yields are typical for analogous 1,3,4-thiadiazole syntheses and may vary with scale and purity of reagents.

Alternative Cyclization: Hydrazinecarbothioamide Route

Preparation of 2-Fluoro-5-methylphenylhydrazine

- Reduce 2-fluoro-5-methyl-nitrobenzene to the corresponding hydrazine derivative using catalytic hydrogenation or chemical reduction.

Condensation with Carbon Disulfide

- React the hydrazine with carbon disulfide to obtain the corresponding hydrazinecarbothioamide.

-

- Cyclize the hydrazinecarbothioamide intermediate with an oxidant such as hydrogen peroxide or iodine to form the 1,3,4-thiadiazole ring.

$$

\text{2-Fluoro-5-methylphenylhydrazine} + \text{CS}_2 \rightarrow \text{Hydrazinecarbothioamide} \xrightarrow{\text{Oxidant}} \text{5-(2-Fluoro-5-methylphenyl)-1,3,4-thiadiazol-2-amine}

$$

| Step | Reagents | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| 1 | Hydrazine, CS₂ | Ethanol | Room temp | 6–12 h | 60–75 |

| 2 | Oxidant (H₂O₂/I₂) | Aqueous/EtOH | 40–80°C | 2–4 h | 50–70 |

General Notes on 1,3,4-Thiadiazole Synthesis

- The cyclization reactions are sensitive to the electronic nature of the aryl substituent; electron-withdrawing groups like fluorine may increase the reaction rate and yield.

- Purification is typically achieved by recrystallization from ethanol or by column chromatography.

- The product is characterized by spectroscopic methods: IR (NH₂ stretch), NMR (^1H, ^13C, ^19F), and mass spectrometry.

Data Table: Summary of Preparation Methods

| Method | Starting Material(s) | Key Reagents | Cyclization Agent | Typical Yield (%) | Notable Features |

|---|---|---|---|---|---|

| 3.1 | 2-Fluoro-5-methylbenzoic acid | Thiosemicarbazide | POCl₃/PPA | 60–80 | Direct, high-yielding |

| 3.2 | 2-Fluoro-5-methylphenylhydrazine | Carbon disulfide | H₂O₂/I₂ | 50–75 | Alternative, multi-step |

Mechanistic Insights

- Thiosemicarbazide Cyclization: The formation of the 1,3,4-thiadiazole ring involves nucleophilic attack of the thioamide sulfur on the carbonyl carbon, followed by ring closure and elimination of water or hydrogen chloride, depending on the dehydrating agent used.

- Hydrazinecarbothioamide Cyclization: Here, the cyclization is oxidatively driven, facilitating the formation of the diazole ring via the coupling of the hydrazine nitrogen and the thioamide sulfur.

Research Findings and Optimization

- The choice of cyclization agent (POCl₃ vs. PPA) can influence the purity and yield of the product. POCl₃ is often preferred for its efficiency, but PPA can provide milder conditions.

- Electron-withdrawing substituents (such as fluorine) on the aromatic ring generally enhance cyclization efficiency and product stability.

- The methods outlined are adaptable for various aryl-substituted thiadiazoles, as evidenced by literature on 5-phenyl-1,3,4-thiadiazol-2-amine and its analogs.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluoro-5-methylphenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

Substitution: The fluorine atom and methyl group on the phenyl ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced sulfur-containing heterocycles.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(2-Fluoro-5-methylphenyl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-5-methylphenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The presence of the fluorine atom and methyl group can enhance its binding affinity to certain enzymes or receptors. The thiadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares the substituent patterns and electronic properties of 5-(2-Fluoro-5-methylphenyl)-1,3,4-thiadiazol-2-amine with structurally analogous compounds:

Key Observations:

- Electron-Withdrawing Effects : The ortho-fluorine in the target compound provides stronger electronic perturbation compared to meta- or para-fluorine in analogs like N-(3-fluorophenyl)-5-methyl-1,3,4-thiadiazol-2-amine .

- Lipophilicity : The methyl group in the target compound enhances lipophilicity relative to sulfanyl-containing analogs (e.g., 5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine) .

- Steric Effects : Bulky substituents like the pyrazole in GSK613 reduce conformational flexibility but improve target specificity .

Physicochemical and ADMET Comparisons

Key Observations:

Biological Activity

5-(2-Fluoro-5-methylphenyl)-1,3,4-thiadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H8FN3S

- Molecular Weight : 209.24 g/mol

- CAS Number : 1250585-42-2

- Purity : >95% .

Synthesis

The synthesis of 5-(2-Fluoro-5-methylphenyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of appropriate thiadiazole derivatives with fluorinated aromatic compounds. The process can be optimized for yield and purity through various synthetic routes, including microwave-assisted synthesis and solvent-free conditions.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may function as an inhibitor of certain enzymes involved in cancer proliferation and inflammation pathways. The presence of the thiadiazole ring enhances its interaction with biological macromolecules through hydrogen bonding and π–π stacking interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-(2-Fluoro-5-methylphenyl)-1,3,4-thiadiazol-2-amine:

- Cell Line Studies : In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including:

- Mechanistic Insights : The compound appears to induce apoptosis through the activation of caspase pathways and upregulation of p53 protein levels, leading to cell cycle arrest and programmed cell death .

Anti-inflammatory Activity

The compound has also shown promise in reducing inflammation markers in various models:

- In Vivo Studies : Animal models treated with 5-(2-Fluoro-5-methylphenyl)-1,3,4-thiadiazol-2-amine exhibited decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases .

Study 1: Anticancer Efficacy

A study conducted on MCF-7 cells demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The study highlighted that at a concentration of 10 µM, the compound induced apoptosis in over 70% of the cells.

Study 2: Inflammatory Response Modulation

In a model of acute inflammation induced by carrageenan, administration of 5-(2-Fluoro-5-methylphenyl)-1,3,4-thiadiazol-2-amine resulted in a significant reduction in paw edema compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in treated tissues .

Data Table

| Biological Activity | Cell Line/Model | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | ~10 | Apoptosis via caspase activation |

| Anticancer | U-937 | ~15 | Cell cycle arrest |

| Anti-inflammatory | Carrageenan-induced edema | N/A | Reduction in cytokines |

Q & A

Q. What synthetic methodologies are commonly employed to prepare 5-(2-Fluoro-5-methylphenyl)-1,3,4-thiadiazol-2-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions starting with fluorinated aromatic precursors and thiosemicarbazide derivatives. A widely used approach includes:

Starting Materials : 2-Fluorobenzonitrile or fluorophenylcarboxylic acid derivatives (e.g., 2-fluoro-5-methylbenzoic acid) and thiosemicarbazide .

Cyclization : Reaction under reflux with POCl₃ or H₂SO₄ to form the thiadiazole core. For example, heating 2-fluoro-5-methylbenzoic acid with thiosemicarbazide at 363 K for 6 hours yields the intermediate, which is cyclized using POCl₃ .

Purification : Recrystallization from ethanol/water or chromatography for high purity .

Q. Optimization Strategies :

- Temperature Control : Higher yields are achieved at 363–373 K, but prolonged heating risks decomposition .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency compared to ethanol .

- Catalysis : Mn(II) or Fe(III) catalysts improve cyclization kinetics .

Table 1 : Comparison of Synthetic Routes

| Starting Material | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Fluoro-5-methylbenzoic acid | POCl₃ | Ethanol | 68 | |

| 2-Fluorobenzonitrile | None | DMF | 72 | |

| 4-Pyridinecarboxylic acid | Mn(II) | DMSO | 85 |

Q. What analytical techniques are critical for confirming the molecular structure and purity of this compound?

Methodological Answer:

- X-ray Crystallography : Resolves bond lengths, angles, and supramolecular interactions. For example, dihedral angles between the thiadiazole and fluorophenyl groups (18.2°–30.3°) confirm steric effects .

- Spectroscopy :

- Chromatography : TLC (Rf = 0.5 in ethyl acetate/hexane) monitors reaction progress .

Table 2 : Key Spectral Data

Q. How are preliminary biological activities (e.g., antimicrobial, anticancer) screened for this compound?

Methodological Answer:

- In Vitro Assays :

- Controls : Include standard drugs (e.g., cisplatin for cancer, ciprofloxacin for bacteria) and solvent blanks .

Advanced Research Questions

Q. How can contradictions in reported biological activity data across studies be resolved?

Methodological Answer: Discrepancies often arise from:

Substituent Positioning : Fluorine at the 2-position vs. 5-methyl group alters lipophilicity (logP) and bioavailability .

Purity : HPLC (≥98% purity) ensures reproducibility. Impurities from incomplete cyclization (e.g., thiosemicarbazide residues) may skew results .

Assay Conditions : Standardize protocols (e.g., incubation time, cell density) to minimize variability .

Case Study : Fluorine substitution increases antifungal activity by 40% compared to non-fluorinated analogs, but only when purity exceeds 95% .

Q. What computational approaches predict the electronic properties and reactivity of this compound?

Methodological Answer:

Table 3 : DFT-Calculated Parameters

| Parameter | Value | Significance | Reference |

|---|---|---|---|

| HOMO (eV) | -6.4 | Electron-donating capacity | |

| LUMO (eV) | -2.2 | Electrophilicity index | |

| Dipole Moment (D) | 3.8 | Solubility in polar solvents |

Q. How can regioselective functionalization of the thiadiazole ring be achieved to enhance bioactivity?

Methodological Answer:

- Directed Metalation : Use LDA (lithium diisopropylamide) at -78°C to deprotonate the NH₂ group, enabling C-5 bromination .

- Cross-Coupling : Suzuki-Miyaura reactions introduce aryl/heteroaryl groups at C-5 (e.g., 4-pyridyl enhances kinase inhibition) .

- Fluorine Scan : Replace 2-fluoro with CF₃ or OCF₃ to modulate metabolic stability .

Example : Adding a 4-pyridyl group via Suzuki coupling increases anticancer potency (IC₅₀ = 8 µM vs. 12 µM for parent compound) .

Q. What strategies address stability challenges in aqueous or physiological environments?

Methodological Answer:

Q. How do structural modifications influence binding to biological targets (e.g., kinases, DNA)?

Methodological Answer:

- Molecular Docking : AutoDock Vina simulates binding to MAPK8 (binding energy = -9.2 kcal/mol) .

- SAR Studies :

Validation : Co-crystallization with MAPK8 confirms fluorine’s role in stabilizing the DFG-in conformation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.